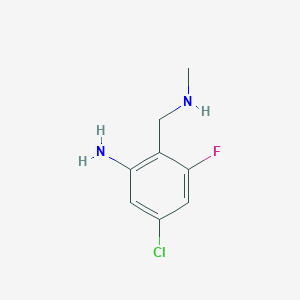
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring This compound is of interest due to its unique chemical structure, which includes chloro, fluoro, and methylamino substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The nitration of a suitable precursor, such as 5-chloro-3-fluoroaniline, followed by reduction to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Applications De Recherche Scientifique
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the fluoro and methylamino groups.
3-Fluoro-2-methylaniline: Similar but lacks the chloro and methylamino groups.
2-((Methylamino)methyl)aniline: Lacks the chloro and fluoro substituents.
Uniqueness
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline is unique due to the presence of all three substituents (chloro, fluoro, and methylamino) on the benzene ring
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
5-chloro-3-fluoro-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C8H10ClFN2/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4,11H2,1H3 |
Clé InChI |
RMDPBHKZRPKMCE-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=C(C=C1F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
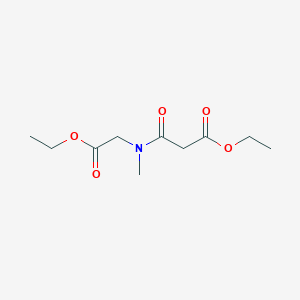
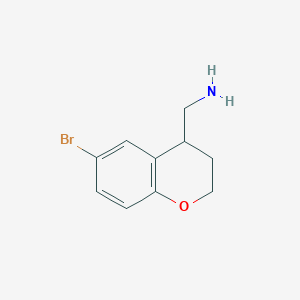
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
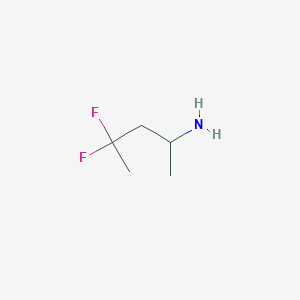
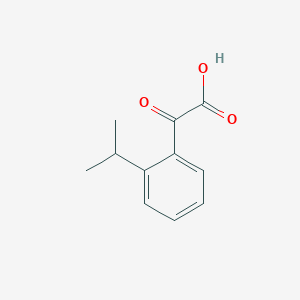
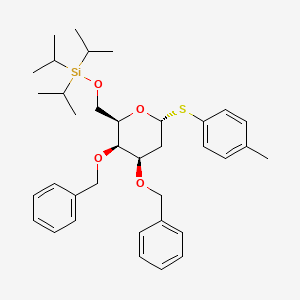
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)

![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
